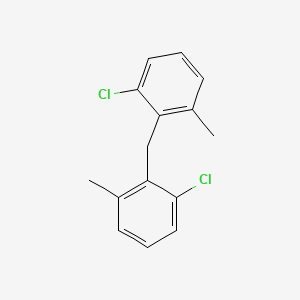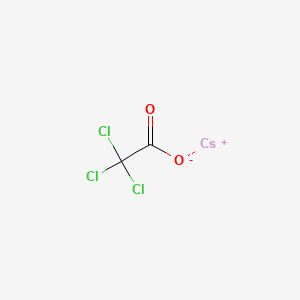
Cesium trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium trichloroacetate is a chemical compound with the formula Cs(CCl₃COO). It is a cesium salt of trichloroacetic acid, known for its unique properties and applications in various fields of science and industry. This compound is characterized by its high solubility in water and its ability to form stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium trichloroacetate can be synthesized through the neutralization reaction between cesium hydroxide (CsOH) and trichloroacetic acid (CCl₃COOH). The reaction is typically carried out in an aqueous medium at room temperature:
CsOH+CCl3COOH→Cs(CCl3COO)+H2O
Industrial Production Methods: Industrial production of this compound involves the large-scale neutralization of trichloroacetic acid with cesium carbonate (Cs₂CO₃) or cesium hydroxide. The reaction is followed by crystallization to obtain the pure compound. The process is optimized to ensure high yield and purity, often involving multiple recrystallization steps.
Análisis De Reacciones Químicas
Types of Reactions: Cesium trichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Complexation Reactions: It forms stable complexes with transition metals, which can be used in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols.
Conditions: Typically carried out in polar solvents like water or alcohols at ambient temperatures.
Major Products:
Substituted Trichloroacetates: Depending on the nucleophile used, various substituted trichloroacetates can be formed.
Metal Complexes: When reacted with transition metals, stable metal-trichloroacetate complexes are formed.
Aplicaciones Científicas De Investigación
Cesium trichloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in radiotherapy and as a radioprotective agent.
Industry: Utilized in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which cesium trichloroacetate exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can alter the reactivity and stability of the metal ions, leading to enhanced catalytic activity or altered biological interactions. The molecular targets and pathways involved include:
Metal Ion Coordination: The trichloroacetate group coordinates with metal ions, stabilizing them in specific oxidation states.
Enzyme Inhibition: In biological systems, it can inhibit enzymes by binding to metal cofactors, altering their activity.
Comparación Con Compuestos Similares
Cesium Trifluoroacetate (Cs(CF₃COO)): Similar in structure but with different reactivity due to the presence of fluorine atoms.
Sodium Trichloroacetate (Na(CCl₃COO)): Similar in terms of the trichloroacetate group but with different solubility and reactivity due to the sodium ion.
Uniqueness: Cesium trichloroacetate is unique due to its high solubility in water and its ability to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring stable metal coordination, such as catalysis and material science.
Propiedades
Número CAS |
56510-51-1 |
|---|---|
Fórmula molecular |
C2Cl3CsO2 |
Peso molecular |
295.28 g/mol |
Nombre IUPAC |
cesium;2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Cs/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Clave InChI |
UENNGPNWLNXHDS-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(C(Cl)(Cl)Cl)[O-].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


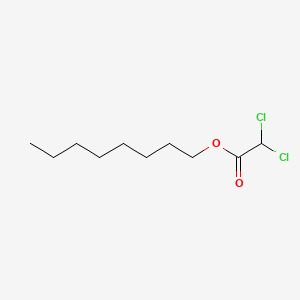
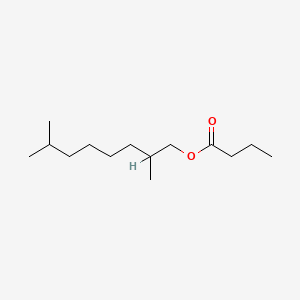

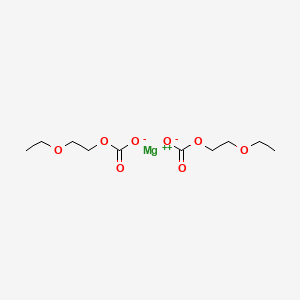
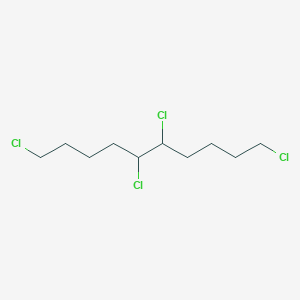
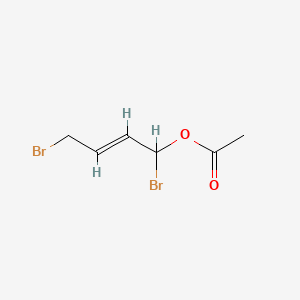
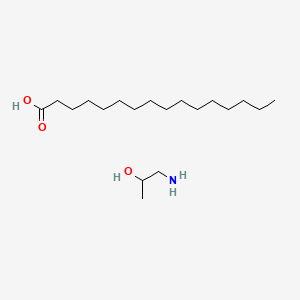
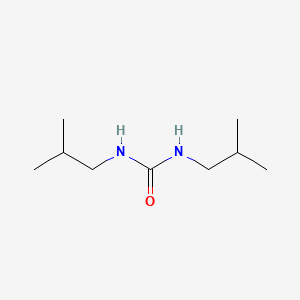


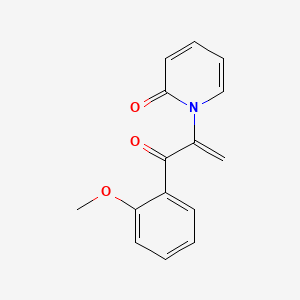
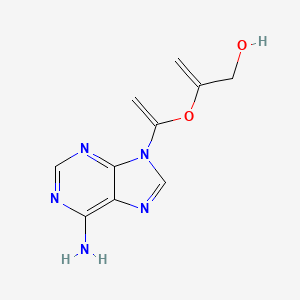
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
